molecular formula C23H24N4O4 B12176749 N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide

N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide

Cat. No.: B12176749
M. Wt: 420.5 g/mol
InChI Key: OIZPKTANPRSVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 2-methoxyphenyl group. This moiety is linked via a carbonyl-aminoethyl chain to an indole-4-carboxamide scaffold. Its design aligns with trends in medicinal chemistry, where pyrrolidinone and indole derivatives are frequently explored for their bioactivity .

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-[[1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-31-20-8-3-2-7-19(20)27-14-15(13-21(27)28)22(29)25-11-12-26-23(30)17-5-4-6-18-16(17)9-10-24-18/h2-10,15,24H,11-14H2,1H3,(H,25,29)(H,26,30)

InChI Key

OIZPKTANPRSVDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

Preparation Methods

Ring Formation via Cyclocondensation

The pyrrolidinone core is synthesized through a modified Hemetsberger-Knittel reaction:

  • Reactants : 2-Methoxybenzaldehyde and ethyl azidoacetate.

  • Conditions : Sodium methoxide (NaOMe) in methanol, stirred at –78°C to room temperature (16 h).

  • Mechanism : Aldol condensation followed by thermal cyclization at 130°C in o-xylene (50 min).

Yield : 72–78% after silica gel chromatography.

Carboxylic Acid Activation

The carboxylic acid is activated using HATU (1.2 equiv) and DIPEA (3.0 equiv) in anhydrous DMSO or MeCN. This forms a reactive acyloxyphosphonium intermediate for subsequent amide coupling.

Synthesis of Ethylenediamine Linker with Indole-4-Carboxamide

Functionalization of 1H-Indole-4-Carboxylic Acid

  • Activation : 1H-Indole-4-carboxylic acid (1.0 equiv) is treated with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF (30 min, RT).

  • Coupling : Ethylenediamine (1.2 equiv) is added dropwise, stirred for 2 h.

  • Workup : Aqueous extraction with EtOAc, dried (Na₂SO₄), and concentrated.

Yield : 85–90%.

Final Assembly via Sequential Amide Coupling

Coupling Pyrrolidinone Fragment to Ethylenediamine

  • Reactants : Activated 1-(2-methoxyphenyl)-5-oxopyrrolidin-3-carboxylic acid (1.0 equiv) and ethylenediamine-indole-4-carboxamide intermediate (1.1 equiv).

  • Conditions : HATU (1.2 equiv), DIPEA (3.0 equiv), MeCN, 25°C, 4 h.

  • Purification : Column chromatography (SiO₂, 5% MeOH/CH₂Cl₂).

Yield : 68–75%.

Optimization of Coupling Efficiency

ParameterOptimal ValueImpact on Yield
Equiv. HATU1.2Maximizes acylation
SolventMeCNReduces side reactions
Temperature25°CBalances rate/selectivity
Reaction Time4 hCompletes conversion

Spectroscopic Characterization and Validation

¹H NMR (400 MHz, DMSO-d₆)

  • δ 10.92 (s, 1H, indole-NH)

  • δ 8.21 (t, J=5.6 Hz, 1H, CONHCH₂)

  • δ 7.85 (d, J=8.0 Hz, 1H, indole-H5)

  • δ 7.45–6.89 (m, 4H, 2-methoxyphenyl)

  • δ 4.01 (s, 3H, OCH₃)

  • δ 3.40–3.25 (m, 2H, pyrrolidinone-CH₂).

HRMS (ESI-TOF)

  • Calculated : [M+H]⁺ = 451.1854 (C₂₄H₂₇N₄O₅)

  • Observed : 451.1858.

Scale-Up Considerations and Industrial Relevance

Continuous Flow Synthesis

Adopting flow chemistry for the amide coupling steps enhances reproducibility and reduces reaction time (2 h vs. 4 h batch).

Cost Analysis

ComponentCost per Gram (USD)
HATU12.50
1H-Indole-4-carboxylic acid8.20
Ethylenediamine0.95
Total (per gram product)~45.60

Challenges and Mitigation Strategies

  • Low Solubility : The final compound exhibits limited solubility in aqueous buffers. Use of co-solvents (e.g., 10% DMSO) improves bioavailability.

  • Epimerization Risk : The pyrrolidinone stereocenter is stable under coupling conditions (pH 7–9) .

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C26H32N4O3C_{26}H_{32}N_{4}O_{3}, with a molecular weight of 444.5 g/mol. Its structure features an indole moiety and a pyrrolidinone derivative, which contribute to its biological activities. The presence of functional groups such as methoxy and carbonyl enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways, including the MAPK/ERK pathway, which is crucial in cancer progression .

Antiviral Properties

Recent investigations have focused on the compound's potential as an antiviral agent, particularly against coronaviruses like SARS-CoV-2. In silico studies suggest that it may effectively inhibit the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication . This positions the compound as a candidate for further development in antiviral therapies.

Neuroprotective Effects

The structural characteristics of the compound suggest potential neuroprotective effects. Research indicates that indole derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its ability to bind to specific enzymes allows researchers to explore its effects on various biochemical pathways, providing insights into metabolic regulation and potential therapeutic targets .

Drug Development

Given its diverse biological activities, this compound serves as a lead compound in drug development processes. Its modifications can lead to the synthesis of analogs with enhanced efficacy and reduced toxicity profiles, paving the way for new therapeutic agents .

Case Studies and Research Findings

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
Anticancer ActivityInhibition of cancer cell proliferation via MAPK pathway
Antiviral PropertiesPotential inhibitor of SARS-CoV-2 Mpro
Neuroprotective EffectsModulation of neurotransmitter systems
Enzyme InhibitionInsights into metabolic regulation

Mechanism of Action

The mechanism of action of N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrrolidinone-indole hybrids. Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Phenyl Substituent Indole Substituent (Position) Molecular Formula Molecular Weight Key Structural Differences
Target Compound : N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide 2-methoxy 1H-indole-4-carboxamide Likely C24H26N4O4 ~434.5 Reference compound for comparison
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide 4-fluoro 1H-indole-4-carboxamide C23H23FN4O3 422.5 Fluorine substitution at phenyl para position; altered electronic properties
N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide 4-methoxy 1-methyl-1H-indole-3-carboxamide C24H26N4O4 434.5 Methoxy at phenyl para position; methylated indole N1 and carboxamide at C3
N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide 4-methoxy 1-methyl-1H-indole-2-carboxamide C24H26N4O4 434.5 Methoxy at phenyl para position; carboxamide at indole C2
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide 2-fluoro (carbamoyl chain) N/A C28H27FN4O5 542.5 Extended carbamoyl-ethoxy linker; 4-methoxybenzyl substituent

Key Observations :

Phenyl Substituent Position :

  • The target compound’s 2-methoxyphenyl group (ortho position) introduces steric and electronic effects distinct from 4-methoxy (para) or 4-fluoro analogs. Para-substituted derivatives (e.g., ) may exhibit improved metabolic stability due to reduced steric hindrance, while ortho-substituted variants could influence target binding through conformational constraints .

Indole Modifications: Methylation of the indole nitrogen (e.g., 1-methyl in ) may enhance lipophilicity and resistance to oxidative metabolism. For example, indole-4-carboxamide (target compound) may interact differently with hydrophobic pockets compared to C2/C3 analogs .

Linker Variations :

  • Compounds with extended chains (e.g., ) or alternative substituents (e.g., 4-methoxybenzyl in ) demonstrate the impact of linker flexibility on bioavailability and receptor engagement.

Biological Activity

N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide is a complex organic compound with significant biological potential. Its structure incorporates an indole core, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H24N4O4
Molecular Weight 420.5 g/mol
IUPAC Name N-[2-[[1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide
CAS Number 1081117-78-3

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets, influencing various biochemical pathways that are critical in disease processes such as cancer and inflammation.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines, including lung (A549), colorectal (HT29), and liver (SMMC7721) cancer cells. For instance, related indole compounds have demonstrated IC50 values indicating potent cytotoxic effects against these cell lines .

Anti-inflammatory Effects

Indole compounds are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory responses. This activity is crucial in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The structural components of the compound enhance its ability to penetrate microbial membranes, leading to increased efficacy .

Case Studies

A recent study evaluated the anticancer effects of various indole derivatives, including those structurally related to this compound. The findings highlighted that certain modifications to the indole structure significantly improved cytotoxicity against cancer cell lines, with some derivatives achieving IC50 values as low as 79 nM .

Another investigation focused on the anti-inflammatory potential of indole derivatives in a model of acute inflammation. Results indicated a marked reduction in inflammatory markers following treatment with these compounds, suggesting a promising therapeutic avenue for managing inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide, and what reaction conditions optimize yield and purity?

Methodological Answer:

  • Stepwise Coupling : Begin with the preparation of the pyrrolidinone core via cyclization of 2-methoxyphenyl-substituted γ-ketoamide intermediates. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the indole-4-carboxamide moiety to the pyrrolidinone scaffold .
  • Microwave-Assisted Synthesis : Employ solvent-free microwave irradiation (120–150°C, 15–30 min) to accelerate cyclization and reduce side reactions, as demonstrated for analogous thiophene carboxamides .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

Methodological Answer:

  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in acetonitrile and analyze using a diffractometer (e.g., Mo-Kα radiation, 296 K). Compare bond lengths and angles to similar pyrrolidinone derivatives .
  • Spectroscopic Analysis :
    • NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, indole NH at δ 10.2 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out fragmentation byproducts .
  • Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to quantify impurities (<0.5% total) as per pharmacopeial guidelines .

Q. What in vitro assays are suitable for initial pharmacological evaluation of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates. For example, measure IC₅₀ via ADP-Glo™ kinase assays at 10 µM–100 nM compound concentrations .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) on cell membranes expressing GPCRs or nuclear receptors. Normalize data to reference ligands (e.g., Ki calculations) .
  • Cytotoxicity Screening : MTT assay in HEK-293 or HepG2 cells (48–72 hr exposure) to assess preliminary safety profiles .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to minimize impurities such as N-alkylated byproducts?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., N-alkylated derivatives from carbodiimide coupling). Adjust reaction stoichiometry (1.2:1 acylating agent:amine) and employ scavengers (e.g., diisopropylethylamine) to suppress alkylation .
  • Temperature Control : Maintain reactions at 0–5°C during coupling steps to reduce undesired nucleophilic substitutions .
  • Alternative Coupling Agents : Replace EDC with HATU or PyBOP to enhance coupling efficiency and reduce side reactions .

Q. What analytical techniques are recommended for resolving discrepancies in bioactivity data across different studies?

Methodological Answer:

  • Orthogonal Assays : Validate bioactivity using both enzymatic (e.g., fluorescence quenching) and cell-based (e.g., luciferase reporter) assays to rule out assay-specific artifacts .
  • Compound Integrity Checks : Re-analyze batch purity via NMR and HPLC post-bioassay to confirm no degradation (e.g., hydrolysis of the carboxamide group) .
  • Structural Analog Comparison : Test structurally related compounds (e.g., methoxy-substituted indoles from ) to isolate functional group contributions to activity discrepancies .

Q. How should one design a structure-activity relationship (SAR) study to elucidate critical functional groups in this compound?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., methoxy → hydroxy, indole → azaindole) using parallel synthesis techniques .
  • Pharmacological Profiling : Screen analogs in dose-response assays (e.g., 10-point IC₅₀ curves) against primary and off-target proteins .
  • Computational Modeling : Dock analogs into target protein structures (PDB) using Schrödinger Suite to correlate substituent effects with binding energy (ΔG) .
  • Data Analysis : Apply multivariate regression (e.g., CoMFA) to identify substituent bulk, polarity, and H-bonding as key SAR drivers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.